molecular formula C13H24O B14057073 (1S)-5-methyl-2-propan-2-yl-1-prop-2-enylcyclohexan-1-ol

(1S)-5-methyl-2-propan-2-yl-1-prop-2-enylcyclohexan-1-ol

Cat. No.: B14057073
M. Wt: 196.33 g/mol
InChI Key: QQVOMZLQLNCNKY-BPCQOVAHSA-N
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Description

(1S)-5-methyl-2-propan-2-yl-1-prop-2-enylcyclohexan-1-ol is an organic compound with a unique structure that includes a cyclohexane ring substituted with methyl, isopropyl, and prop-2-enyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-5-methyl-2-propan-2-yl-1-prop-2-enylcyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable cyclohexanone derivative, the compound can be synthesized through a series of steps including alkylation, reduction, and dehydration reactions. The reaction conditions typically involve the use of catalysts such as palladium or platinum, and solvents like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(1S)-5-methyl-2-propan-2-yl-1-prop-2-enylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of a metal catalyst can convert the compound into its corresponding alcohols or alkanes.

    Substitution: Halogenation reactions using halogens like chlorine or bromine can introduce halogen atoms into the molecule, forming halogenated derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine gas. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed.

Major Products

The major products formed from these reactions include various alcohols, ketones, carboxylic acids, and halogenated derivatives, depending on the type of reaction and conditions used.

Scientific Research Applications

(1S)-5-methyl-2-propan-2-yl-1-prop-2-enylcyclohexan-1-ol has several scientific research applications:

    Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1S)-5-methyl-2-propan-2-yl-1-prop-2-enylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1S)-5-methyl-2-propan-2-yl-1-prop-2-enylcyclohexan-1-ol include other cyclohexane derivatives with different substituents, such as:

  • (1R)-5-methyl-2-propan-2-yl-1-prop-2-enylcyclohexan-1-ol
  • 5-methyl-2-propan-2-yl-1-prop-2-enylcyclohexan-1-one
  • 5-methyl-2-propan-2-yl-1-prop-2-enylcyclohexane

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the combination of substituents on the cyclohexane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H24O

Molecular Weight

196.33 g/mol

IUPAC Name

(1S)-5-methyl-2-propan-2-yl-1-prop-2-enylcyclohexan-1-ol

InChI

InChI=1S/C13H24O/c1-5-8-13(14)9-11(4)6-7-12(13)10(2)3/h5,10-12,14H,1,6-9H2,2-4H3/t11?,12?,13-/m0/s1

InChI Key

QQVOMZLQLNCNKY-BPCQOVAHSA-N

Isomeric SMILES

CC1CCC([C@@](C1)(CC=C)O)C(C)C

Canonical SMILES

CC1CCC(C(C1)(CC=C)O)C(C)C

Origin of Product

United States

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